

Cyclobutyl(cyclopropyl)methanone: A Technical Review of a Structurally Intriguing Ketone

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Compound of Interest		
Compound Name:	Cyclobutyl(cyclopropyl)methanone	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a fascinating, yet under-researched, chemical entity that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring two strained carbocyclic rings—a cyclobutane and a cyclopropane—flanking a carbonyl group, presents a unique combination of steric and electronic properties. The inherent ring strain of both the cyclopropyl (~27.6 kcal/mol) and cyclobutyl (~26.3 kcal/mol) moieties makes this molecule a high-energy starting material, primed for a variety of chemical transformations.[1] This technical guide provides a comprehensive review of the available research on cyclobutyl(cyclopropyl)methanone, including its predicted properties, potential synthetic routes, and prospective applications, particularly in the realm of drug discovery. While dedicated experimental studies on this specific molecule are notably scarce in published literature, this review extrapolates from the well-established chemistry of related cyclopropyl and cyclobutyl ketones to offer valuable insights for researchers.[1]

Physicochemical and Spectroscopic Data

Detailed experimental characterization of **cyclobutyl(cyclopropyl)methanone** is not readily available in the public domain. However, its fundamental properties and spectroscopic features can be predicted based on its structure.



Property	Value	Source
Molecular Formula	C ₈ H ₁₂ O	[2]
Molecular Weight	124.18 g/mol	[2]
CAS Number	14114-01-3	[2]
IUPAC Name	cyclobutyl(cyclopropyl)methan one	
InChI Key	FZJDDPBUCXPYOK- UHFFFAOYSA-N	
Canonical SMILES	C1CC(C1)C(=O)C2CC2	[2]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **cyclobutyl(cyclopropyl)methanone**. These predictions are based on established principles of NMR spectroscopy and the known chemical shift ranges for cyclopropyl and cyclobutyl groups.

[1] It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data[1]

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
Cyclobutyl-CH	3.0 - 3.5	Multiplet
Cyclobutyl-CH ₂ (α to C=O)	2.5 - 3.0	Multiplet
Cyclobutyl-CH ₂ (β to C=O)	1.8 - 2.2	Multiplet
Cyclopropyl-CH	2.0 - 2.5	Multiplet
Cyclopropyl-CH ₂	0.8 - 1.2	Multiplet

Table 2: Predicted ¹³C NMR Data[1]



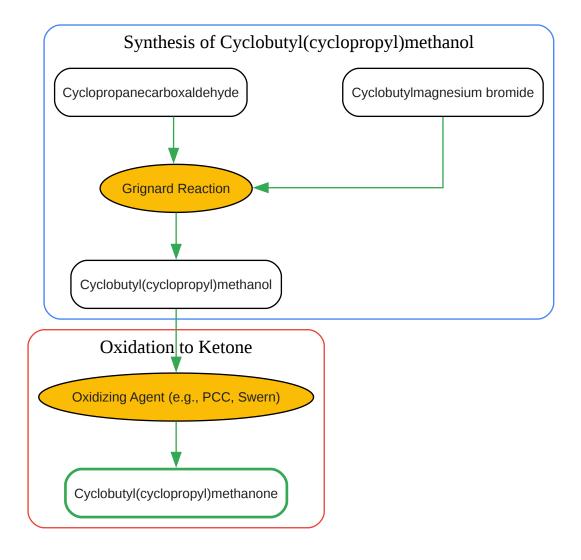
Carbon Atom	Predicted Chemical Shift (ppm)
C=O	~210
Cyclobutyl-CH	~45
Cyclobutyl-CH ₂ (α to C=O)	~25
Cyclobutyl-CH ₂ (β to C=O)	~18
Cyclopropyl-CH	~20
Cyclopropyl-CH ₂	~10

Synthesis and Experimental Protocols

While no specific, detailed experimental protocol for the synthesis of **cyclobutyl(cyclopropyl)methanone** has been found in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the preparation of such ketones involves the oxidation of the corresponding secondary alcohol, cyclobutyl(cyclopropyl)methanol.

Proposed Synthetic Workflow:





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Caption: Proposed two-step synthesis of cyclobutyl(cyclopropyl)methanone.

Hypothetical Experimental Protocol for the Synthesis of **Cyclobutyl(cyclopropyl)methanone**:

This protocol is a hypothetical adaptation from standard procedures for Grignard reactions and subsequent oxidations.

Step 1: Synthesis of Cyclobutyl(cyclopropyl)methanol via Grignard Reaction

 Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of cyclobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to



initiate the formation of cyclobutylmagnesium bromide. The reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

- Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A
 solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether is added dropwise with
 stirring.
- Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is
 extracted with diethyl ether. The combined organic extracts are washed with brine, dried over
 anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude
 cyclobutyl(cyclopropyl)methanol is then purified by vacuum distillation or column
 chromatography.

Step 2: Oxidation to Cyclobutyl(cyclopropyl)methanone

- Preparation of Oxidizing Agent: A solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), is prepared in a suitable solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
- Oxidation: The purified cyclobutyl(cyclopropyl)methanol, dissolved in the same solvent, is added to the oxidizing agent at a controlled temperature (typically low temperatures for Swern oxidation).
- Work-up and Purification: Upon completion of the reaction, the mixture is worked up
 according to the specific protocol for the chosen oxidizing agent. This typically involves
 filtration, washing, and extraction. The resulting crude cyclobutyl(cyclopropyl)methanone
 is then purified by column chromatography or distillation to yield the final product.

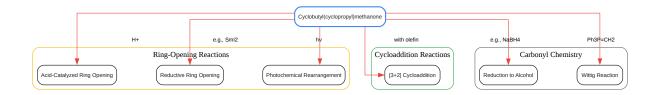
Potential Reactions and Signaling Pathways

The reactivity of **cyclobutyl(cyclopropyl)methanone** is expected to be dominated by the strained rings and the activating effect of the carbonyl group. The cyclopropyl group, in



particular, can act as a leaving group in ring-opening reactions or participate in cycloadditions.

Potential Reaction Pathways:



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Caption: Potential reaction pathways for **cyclobutyl(cyclopropyl)methanone**.

- Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be
 protonated, activating the adjacent cyclopropyl ring towards nucleophilic attack and
 subsequent ring opening. This can lead to the formation of γ-unsaturated ketones or
 cyclopentanone derivatives through rearrangement.
- Reductive Ring Opening: Reagents like samarium(II) iodide (Sml₂) are known to promote the reductive coupling of cyclopropyl ketones.[3] This could lead to ring-opened intermediates that can be trapped by various electrophiles.
- Photochemical Rearrangements: The photochemistry of cyclopropyl ketones is a rich area of study, often involving cleavage of the cyclopropane ring to form diradical intermediates that can undergo a variety of rearrangements.[1]
- [3+2] Cycloaddition: The activated cyclopropyl ring can act as a three-carbon component in [3+2] cycloaddition reactions with various dipolarophiles, providing a route to five-membered rings.

Relevance in Drug Discovery and Development



The incorporation of cyclopropyl and cyclobutyl groups into drug candidates has become an increasingly popular strategy in medicinal chemistry. These small, strained rings can impart a range of desirable properties.

Workflow for Evaluating Cyclopropyl/Cyclobutyl Analogs in Drug Discovery:



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Caption: Workflow for incorporating strained rings in lead optimization.

The cyclopropyl group, in particular, can offer several advantages:

- Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl group, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
- Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can help to lock a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.
- Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and other properties, potentially improving its pharmacokinetic profile.

While no specific biological activity has been reported for **cyclobutyl(cyclopropyl)methanone**, its structural motifs are present in biologically active compounds. For example, cyclopropyl and cyclobutyl moieties have been incorporated into analogs of the potent anticancer agent epothilone.[4][5][6] The synthesis and biological evaluation of these complex natural product analogs underscore the interest in these strained rings within drug discovery programs.

Conclusion and Future Outlook



Cyclobutyl(cyclopropyl)methanone represents a molecule of significant synthetic potential that remains largely unexplored. The convergence of two different strained ring systems on a single carbonyl group suggests a rich and complex reactivity profile. While this review has provided a summary of its predicted properties and potential synthetic and reactive pathways based on related structures, there is a clear need for dedicated experimental investigation.

Future research should focus on:

- Development of a robust and scalable synthesis for cyclobutyl(cyclopropyl)methanone to make it more accessible to the research community.
- Systematic investigation of its reactivity under various conditions (acidic, basic, photochemical, transition-metal-catalyzed) to map out its chemical behavior.
- Exploration of its utility as a synthetic building block for the construction of more complex molecular architectures.
- Biological screening to determine if this unique scaffold possesses any interesting pharmacological properties.

By addressing these research gaps, the full potential of **cyclobutyl(cyclopropyl)methanone** as a valuable tool in organic synthesis and medicinal chemistry can be unlocked.

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